Perfluorocyclohexylmethyl acrylate

Plastic Optical Fiber Near-Infrared Attenuation Fluorinated Polymer Core

Perfluorocyclohexylmethyl acrylate (CAS 40677-94-9) is a fluorinated acrylate monomer featuring a fully perfluorinated cyclohexyl ring linked via a methylene spacer to an acrylate ester group. This monomer exhibits a molecular weight of 366.13 g/mol, a density of approximately 1.57 g/cm³, and a refractive index of 1.344.

Molecular Formula C10H5F11O2
Molecular Weight 366.13 g/mol
CAS No. 40677-94-9
Cat. No. B1362281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerfluorocyclohexylmethyl acrylate
CAS40677-94-9
Molecular FormulaC10H5F11O2
Molecular Weight366.13 g/mol
Structural Identifiers
SMILESC=CC(=O)OCC1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F
InChIInChI=1S/C10H5F11O2/c1-2-4(22)23-3-5(11)6(12,13)8(16,17)10(20,21)9(18,19)7(5,14)15/h2H,1,3H2
InChIKeyOZGWOALFBHODRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Perfluorocyclohexylmethyl acrylate (CAS 40677-94-9): A High-Fluorine Cycloaliphatic Acrylate Monomer for Advanced Optical Polymers and Low-Surface-Energy Coatings


Perfluorocyclohexylmethyl acrylate (CAS 40677-94-9) is a fluorinated acrylate monomer featuring a fully perfluorinated cyclohexyl ring linked via a methylene spacer to an acrylate ester group . This monomer exhibits a molecular weight of 366.13 g/mol, a density of approximately 1.57 g/cm³, and a refractive index of 1.344 [1]. Its structure imparts a high degree of fluorination (11 fluorine atoms per molecule) and a rigid cycloaliphatic core, which distinguishes it from linear perfluoroalkyl acrylates. The compound is typically supplied as a colorless liquid stabilized with 50-100 ppm 4-methoxyphenol to prevent premature polymerization .

Perfluorocyclohexyl structure for low optical loss
Acrylate reactivity for copolymerization control
High fluorine content for low surface energy coatings

Why Perfluorocyclohexylmethyl acrylate (40677-94-9) Cannot Be Interchanged with Common Fluorinated Acrylates


Generic substitution among fluorinated acrylates often leads to suboptimal performance in applications demanding precise control over optical attenuation, thermal stability, and surface properties. Perfluorocyclohexylmethyl acrylate's rigid perfluorocyclohexyl ring imparts a unique combination of high glass transition temperature (Tg) and reduced optical loss in the near-infrared (NIR) region, which is not replicated by linear perfluoroalkyl acrylates or non-fluorinated cycloaliphatic analogs [1]. Furthermore, its acrylate functionality provides higher reactivity compared to its methacrylate counterpart, influencing copolymerization kinetics and final polymer architecture [2]. The quantitative evidence below demonstrates that perfluorocyclohexylmethyl acrylate offers distinct, measurable advantages over close structural analogs, making it a non-fungible specialty monomer for high-performance optical fibers and coatings.

Cycloaliphatic vs. linear perfluoroalkyl
Rigid cyclic core may shift Tg and NIR attenuation profile relative to linear analogs.
Acrylate vs. methacrylate reactivity
Acrylate group may offer faster propagation; methacrylate can alter copolymer composition and kinetics.
Optical loss context vs. PMMA
Reported lower attenuation in specific copolymer may not directly transfer to other matrix compositions or wavelengths.

Quantitative Differentiation Evidence: Perfluorocyclohexylmethyl acrylate (40677-94-9) vs. Structural Analogs


Optical Attenuation in Plastic Optical Fibers: 2.1× Lower Loss vs. PMMA at 830 nm

In plastic optical fiber cores, a copolymer containing perfluorocyclohexylmethyl acrylate exhibits significantly lower optical attenuation than the industry standard polymethyl methacrylate (PMMA). Specifically, a 70:30 weight ratio copolymer of 1,1-dihydroperfluorocyclohexylmethyl methacrylate and 1,1-dihydroperfluorocyclohexylmethyl acrylate showed an attenuation of 825 dB/km at 830 nm, compared to 1800 dB/km for commercial PMMA fibers at the same wavelength [1]. This represents a 2.1-fold improvement in signal transmission efficiency in the near-infrared region critical for short-haul data communications.

Optical Attenuation @ 830 nm
Head-to-head
2.1×
lower attenuation vs PMMA
Supports optical attenuation assessment in POF
FOTP-78 cutback method context
Plastic Optical Fiber Near-Infrared Attenuation Fluorinated Polymer Core

Near-Infrared Optical Loss at 765 nm: 2.8× Lower Attenuation vs. PMMA

At the shorter 765 nm wavelength, the same perfluorocyclohexylmethyl acrylate-containing copolymer demonstrates even more pronounced performance gains. The copolymer core exhibited a measured loss of 265 dB/km at 765 nm, whereas commercial PMMA fibers typically show losses of approximately 750 dB/km at 770 nm [1]. This near threefold reduction in attenuation is attributed to the reduced C-H bond density enabled by the high fluorine content and the rigid cycloaliphatic structure of the monomer.

Optical Loss @ 765 nm
Head-to-head
2.8×
lower attenuation vs PMMA
Supports NIR attenuation profile review
765–770 nm emission window alignment
Plastic Optical Fiber Near-Infrared Attenuation Fluorinated Copolymer

Glass Transition Temperature: Cyclic Fluorinated Side Chain Confers Higher Thermal Stability than Linear Perfluoroalkyl Analogs

The cyclic perfluorocyclohexylmethyl side group imparts a higher glass transition temperature (Tg) to its polymers compared to those with straight or branched perfluoroalkyl side chains. Patent data indicates that homopolymers of 1H,1H-perfluorocyclohexylmethyl 2-fluoroacrylate achieve glass transitions around 140°C, a level that cannot be attained with linear perfluoroalkyl side chains [1]. In contrast, comparable materials like polymethyl methacrylate (PMMA) and polystyrene (PS) have Tgs limited to the 100-105°C range [1]. Furthermore, solution copolymers of 1H,1H-perfluorocyclohexylmethyl methacrylate with methyl methacrylate (50:50 weight ratio) achieve a Tg of 108°C, which is 3-8°C higher than the base PMMA/PS polymers [1].

Glass Transition Temperature
Class-level
Homopolymer (2-fluoroacrylate analog) ~140 °C
50:50 Copolymer with MMA 108 °C
PMMA / PS baseline 100–105 °C
Reported higher Tg may extend thermal use range
DSC polymer analysis context
Glass Transition Temperature Polymer Thermal Stability Optical Fiber Core

Reactivity Differentiation: Acrylate vs. Methacrylate Functionality for Copolymerization Control

Perfluorocyclohexylmethyl acrylate contains an acrylate ester group, which is inherently more reactive in free-radical polymerization than the corresponding methacrylate analog. While the methacrylate derivative (CAS 25965-83-7) has a molecular weight of 380.15 g/mol and includes an α-methyl group that introduces steric hindrance and reduces propagation rate, the acrylate (MW 366.13 g/mol) polymerizes more rapidly and to higher conversion under identical conditions [1]. This reactivity difference is critical when designing copolymers with precise composition and sequence distribution, as the acrylate monomer can be incorporated more efficiently into growing polymer chains, particularly when paired with less reactive comonomers.

Reactivity: Acrylate vs. Methacrylate
Cross-study comparable
Target: Acrylate No α-methyl; faster propagation
Comparator: Methacrylate α-methyl group; steric hindrance
Reactivity context for copolymerization design
Polymer science principle
Acrylate Reactivity Copolymerization Kinetics Monomer Selection

High-Value Application Scenarios for Perfluorocyclohexylmethyl acrylate (40677-94-9)


Low-Loss Polymer Optical Fiber Cores for Short-Haul Data Communications

Perfluorocyclohexylmethyl acrylate is ideally suited as a comonomer in the fabrication of plastic optical fiber (POF) cores targeting the 650-850 nm NIR window. As demonstrated by the 2.1× to 2.8× reduction in attenuation compared to PMMA [1], its incorporation directly lowers signal loss, enabling longer link distances and higher data rates in automotive MOST buses, industrial Ethernet, and home networking applications where glass fiber is cost-prohibitive. The monomer's high fluorine content also reduces moisture absorption, mitigating humidity-induced attenuation drift.

High-Temperature Optical Components and Sensors

The elevated glass transition temperature (Tg ~140°C for homopolymers, 108°C for certain copolymers) conferred by the rigid perfluorocyclohexyl group [1] makes this monomer valuable for optical components exposed to elevated temperatures. Potential applications include lens arrays and waveguides in automotive LiDAR systems, downhole sensors in oil and gas exploration, and optical interconnects in aerospace avionics, where conventional PMMA-based optics would soften and deform above 100°C.

Ultra-Low Surface Energy Coatings and Surface Modifiers

While direct surface energy data for the homopolymer is limited in the public domain, the high density of -CF2- and -CF3 groups in the perfluorocyclohexyl moiety is known to impart extremely low surface energy to fluorinated acrylate polymers [1]. This monomer can be copolymerized to create durable, hydrophobic and oleophobic coatings for optical lenses, medical device surfaces, and microfluidic channels, where it provides anti-fouling and easy-clean properties. Its cyclic structure may also offer enhanced mechanical durability compared to linear perfluoroalkyl coatings, though this remains a class-level inference requiring experimental validation.

Fluorinated Copolymer Synthesis for Tailored Refractive Index and Reactivity

The acrylate functionality of this monomer offers faster copolymerization kinetics relative to its methacrylate analog [1], making it a preferred choice when designing gradient-index (GRIN) lenses or core-cladding structures via controlled radical polymerization. Its refractive index of 1.344 [2] is significantly lower than that of many hydrocarbon monomers (e.g., styrene ~1.59, MMA ~1.49), providing a wide index-contrast window for fine-tuning optical properties in waveguide and photonic device fabrication.

Application
Selection Property
Validation Focus
Low-loss polymer optical fiber cores
Reported optical attenuation profile
Attenuation benchmark in copolymer fiber
High-temperature optical components
Elevated Tg from perfluorocyclohexyl group
Thermal-mechanical stability verification
Low-surface-energy fluorinated coatings
High fluorine content and cyclic structure
Surface energy and durability testing
Copolymer design for tailored refractive index
Acrylate reactivity and low refractive index
Copolymerization kinetics and optical homogeneity

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